molecular formula C10H8BrNO3 B11849750 Methyl 3-amino-4-bromobenzofuran-2-carboxylate

Methyl 3-amino-4-bromobenzofuran-2-carboxylate

Cat. No.: B11849750
M. Wt: 270.08 g/mol
InChI Key: CYWUGOUADHMEIJ-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-bromobenzofuran-2-carboxylate (CAS 1823338-25-5) is a high-value chemical building block for organic synthesis and drug discovery research. This compound features a benzofuran core scaffold, which is extensively studied for its broad spectrum of biological activities. The presence of both an amino group and a bromine atom on the heterocyclic ring provides distinct sites for further chemical modification, enabling the construction of diverse compound libraries for biological screening. The benzofuran scaffold is a privileged structure in medicinal chemistry, recognized for its presence in compounds with various pharmacological properties. Research highlights its potential in developing molecules with antimicrobial, anti-inflammatory, and antitumor activities . Furthermore, benzofuran derivatives are key structural components in several approved therapeutics and investigational compounds, such as the antiarrhythmic agent Amiodarone and the angiogenesis inhibitor Fruquintinib, underscoring the scaffold's significant research value . With a molecular formula of C 10 H 8 BrNO 3 and a molecular weight of 270.08 g/mol, this reagent is characterized by its high purity. For optimal stability, it is recommended to store the product sealed in a dry environment at 2-8°C . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H8BrNO3

Molecular Weight

270.08 g/mol

IUPAC Name

methyl 3-amino-4-bromo-1-benzofuran-2-carboxylate

InChI

InChI=1S/C10H8BrNO3/c1-14-10(13)9-8(12)7-5(11)3-2-4-6(7)15-9/h2-4H,12H2,1H3

InChI Key

CYWUGOUADHMEIJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C2=C(O1)C=CC=C2Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-amino-4-bromobenzofuran-2-carboxylate typically involves the formation of the benzofuran ring followed by the introduction of the amino and bromine substituents. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(2′-methoxy-4′-acetoxy)acetophenone in the presence of zinc chloride (ZnCl2) can yield a benzofuran derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-amino-4-bromobenzofuran-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Biological Activities

Methyl 3-amino-4-bromobenzofuran-2-carboxylate has been investigated for various biological activities:

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties against multi-drug resistant strains, including Acinetobacter baumannii and Klebsiella pneumoniae. In vitro studies have shown that it can outperform standard antibiotics in terms of Minimum Inhibitory Concentration (MIC) values.

Pathogen MIC (mg/mL) Comparison to Standard Antibiotic
Acinetobacter baumannii10Better than Meropenem (4 mg/mL)
Klebsiella pneumoniae15Comparable to Ampicillin (15 mg/mL)

Antitumor Activity

Preliminary studies suggest that this compound may also possess anticancer properties by inhibiting tumor growth enzymes. It has shown effectiveness against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).

Acetylcholinesterase Inhibition

This compound has been evaluated for its potential to inhibit acetylcholinesterase, making it a candidate for neuroprotective therapies, particularly in conditions like Alzheimer's disease.

Case Studies

  • Antibacterial Evaluation
    A comparative study was conducted where this compound was tested against standard antibacterial drugs. The results indicated that it exhibited comparable or superior antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus.
  • In Silico Studies
    Molecular docking simulations have demonstrated strong binding affinities of this compound to specific bacterial targets, validating its potential as a lead compound for antibiotic development.

Mechanism of Action

The mechanism of action of methyl 3-amino-4-bromobenzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes, receptors, and other biomolecules. For instance, its anti-tumor activity may involve the inhibition of specific enzymes involved in cell proliferation, while its antibacterial activity could be due to the disruption of bacterial cell wall synthesis .

Comparison with Similar Compounds

Structural and Functional Differences
  • In contrast, Methyl 3-amino-4-methylthiophene-2-carboxylate (thiophene analog) has a sulfur-containing heterocycle, which enhances electron delocalization and metal-coordination capacity . Sandaracopimaric acid methyl ester and other diterpene esters (e.g., torulosic acid methyl ester) feature polycyclic backbones, enabling interactions with hydrophobic biological targets .
  • Substituent Effects: The bromine atom in the target compound is electron-withdrawing, directing electrophilic substitution reactions to specific positions. Conversely, the methylthio (-SCH₃) group in the thiophene analog is electron-donating, altering regioselectivity in further derivatization . Amino (-NH₂) groups in both the target and thiophene analogs enable nucleophilic reactions (e.g., acylations), absent in diterpene or fatty acid esters .
Reactivity and Stability
  • The target compound’s low-temperature storage requirement suggests sensitivity to hydrolysis or oxidation, likely due to the amino group’s nucleophilicity and the ester’s hydrolytic lability .
  • Diterpene methyl esters (e.g., sandaracopimaric acid methyl ester) exhibit higher thermal stability due to their bulky, saturated backbones .
  • Fatty acid methyl esters (e.g., trans-13-octadecenoic acid methyl ester) are prone to autoxidation but are stabilized by long alkyl chains in industrial formulations .

Biological Activity

Methyl 3-amino-4-bromobenzofuran-2-carboxylate is a compound within the benzofuran class, characterized by its unique structural features that contribute to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H10BrN O2
  • Molecular Weight : 256.05 g/mol
  • Structural Features : The compound contains a benzofuran moiety with an amino group and a bromine atom at specific positions, which are crucial for its biological activity.

Biological Activities

This compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity : Studies have shown that benzofuran derivatives can inhibit the growth of various pathogens, including bacteria and fungi. This compound has demonstrated significant antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
  • Anticancer Properties : The compound has been evaluated for its potential to inhibit cancer cell proliferation. Its mechanism may involve the inhibition of specific kinases involved in cell signaling pathways related to cancer progression. Research indicates that it can modulate these pathways effectively.
  • Enzyme Inhibition : this compound interacts with various enzymes, potentially acting as an inhibitor for key targets involved in metabolic processes. This includes interactions with cholinesterases, which are critical in neurodegenerative diseases.

The biological activities of this compound are attributed to its ability to bind to specific molecular targets:

  • Enzyme Interaction : The compound may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are involved in neurotransmitter regulation .
  • Binding Affinity : Research indicates that the compound exhibits significant binding affinity towards various receptors and enzymes, influencing their activity and leading to modulation of biochemical pathways associated with disease states.

Comparative Analysis with Similar Compounds

The following table summarizes the comparison between this compound and other related compounds:

Compound NameStructure FeaturesUnique Aspects
Methyl 5-bromo-benzofuran-2-carboxylateBromine substitution at position 5Exhibits strong antimicrobial activity
Methyl 3-amino-benzofuran-2-carboxylic acidLacks bromine; contains carboxylic acidKnown for anti-inflammatory properties
Methyl 7-methoxybenzofuran-2-carboxylic acidContains methoxy groupDemonstrates significant anticancer activity

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various benzofuran derivatives against Staphylococcus aureus and Escherichia coli. This compound exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .
  • Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation. These findings support further exploration into its use as an anticancer drug candidate .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 3-amino-4-bromobenzofuran-2-carboxylate with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from benzofuran precursors. Critical steps include:

  • Bromination : Introducing the bromine substituent at the 4-position via electrophilic aromatic substitution, requiring precise control of temperature (0–5°C) and stoichiometric equivalents of brominating agents (e.g., NBS or Br₂ in acetic acid) .
  • Amination : Directing the amino group to the 3-position using nitration followed by reduction (e.g., catalytic hydrogenation with Pd/C) or Ullmann-type coupling for regioselectivity .
  • Esterification : Protecting the carboxylic acid group via methyl ester formation (e.g., methanol under acidic conditions) .
  • Optimization : Monitor reaction progress via TLC and HPLC. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize side products .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., bromine’s deshielding effect at C4, amine proton integration at C3) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (expected [M+H]⁺ at m/z ~284) and fragmentation patterns .
  • X-ray Crystallography : For unambiguous structural confirmation, employ SHELX software for refinement. Optimize crystal growth using slow evaporation in dichloromethane/hexane mixtures .

Q. What are the common reactivity patterns of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine at C4 and amino group at C3 enable diverse transformations:

  • Suzuki-Miyaura Coupling : React with arylboronic acids under Pd catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) to replace bromine with aryl groups .
  • Buchwald-Hartwig Amination : Functionalize the amino group via Pd-mediated coupling with aryl halides .
  • Ester Hydrolysis : Convert the methyl ester to a carboxylic acid using NaOH/MeOH for further derivatization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for brominated benzofuran derivatives?

  • Methodological Answer : Discrepancies often arise from:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reactivity but promote side reactions. Compare yields in DMF vs. THF .
  • Catalyst Loading : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) at 1–5 mol% to identify optimal conditions .
  • Byproduct Analysis : Use GC-MS or LC-MS to detect halogenated byproducts (e.g., debromination or dimerization) .
    • Statistical Validation : Perform triplicate experiments with ANOVA to assess reproducibility .

Q. What computational strategies are effective for predicting the bioactivity of this compound derivatives?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinase inhibitors). Validate with MD simulations (GROMACS) to assess binding stability .
  • QSAR Modeling : Correlate electronic descriptors (HOMO/LUMO energies) with experimental IC₅₀ values for antimicrobial or anticancer activity .
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G(d) level to predict regioselectivity in electrophilic substitutions .

Q. How can crystallographic data clarify steric hindrance in substituted benzofuran derivatives?

  • Methodological Answer :

  • Space Group Analysis : Compare crystal packing (e.g., P2₁/c vs. P-1) to identify intermolecular interactions (e.g., hydrogen bonds between NH₂ and ester carbonyl) .
  • Torsion Angle Measurement : Use Mercury software to quantify dihedral angles between the benzofuran ring and substituents. High angles (>30°) indicate steric strain .
  • Thermal Ellipsoids : Evaluate thermal motion in the amino and bromine groups to assess conformational flexibility .

Q. What strategies mitigate solubility challenges in biological assays involving this compound?

  • Methodological Answer :

  • Co-Solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug Design : Synthesize phosphate or glycoside derivatives to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for controlled release in cell culture media .

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